molecular formula C10H13ClN4O B12972793 5-Chloro-6-(piperazin-1-yl)nicotinamide

5-Chloro-6-(piperazin-1-yl)nicotinamide

Cat. No.: B12972793
M. Wt: 240.69 g/mol
InChI Key: QATWNWZZSWDCRY-UHFFFAOYSA-N
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Description

5-Chloro-6-(piperazin-1-yl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position and a piperazine ring at the 6th position of the nicotinamide structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(piperazin-1-yl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloronicotinic acid and piperazine.

    Activation of Nicotinic Acid: 5-Chloronicotinic acid is first activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with piperazine in the presence of a base like triethylamine to form this compound.

The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(piperazin-1-yl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: Formation of substituted nicotinamide derivatives.

    Oxidation: Formation of oxidized products like carboxylic acids or ketones.

    Reduction: Formation of reduced products like amines or alcohols.

    Hydrolysis: Formation of 5-chloronicotinic acid and piperazine.

Scientific Research Applications

5-Chloro-6-(piperazin-1-yl)nicotinamide has several scientific research applications:

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Antimicrobial Activity: Explored for its potential antimicrobial properties against various pathogens.

    Anticancer Research: Studied for its potential cytotoxic effects on cancer cell lines.

Industry

    Pharmaceuticals: Used in the development of new pharmaceutical compounds.

    Agrochemicals: Investigated for its potential use in agrochemical formulations.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(piperazin-1-yl)nicotinamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-(morpholin-4-yl)nicotinamide
  • 5-Chloro-6-(piperidin-1-yl)nicotinamide
  • 5-Chloro-6-(azepan-1-yl)nicotinamide

Comparison

  • Structural Differences : The primary difference lies in the substituent at the 6th position of the nicotinamide ring. While 5-Chloro-6-(piperazin-1-yl)nicotinamide has a piperazine ring, similar compounds may have different cyclic amines.
  • Biological Activity : The biological activity can vary significantly based on the substituent, affecting enzyme inhibition, receptor binding, and overall pharmacokinetics.
  • Chemical Reactivity : The presence of different substituents can influence the compound’s reactivity in chemical reactions, such as nucleophilic substitution or oxidation.

Properties

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

IUPAC Name

5-chloro-6-piperazin-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H13ClN4O/c11-8-5-7(9(12)16)6-14-10(8)15-3-1-13-2-4-15/h5-6,13H,1-4H2,(H2,12,16)

InChI Key

QATWNWZZSWDCRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C(=O)N)Cl

Origin of Product

United States

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